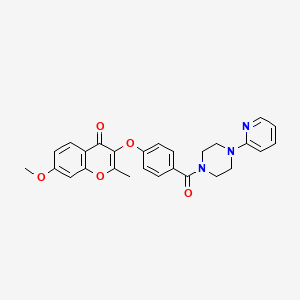

7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.513. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival .

Mode of Action

The compound acts as a highly efficient and selective RET inhibitor . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, the compound disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and differentiation . Disruption of these pathways can lead to the inhibition of tumor growth and survival .

Pharmacokinetics

The compound has good solubility in DMSO, indicating good absorption and distribution properties . It is insoluble in water, which may affect its bioavailability . The compound is recommended to be stored at 4°C, suggesting it has good stability under refrigerated conditions .

Result of Action

In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, the compound effectively inhibits tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer xenografts, without inhibiting VEGFR2 .

Action Environment

Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at 4°C and has good solubility in DMSO . Its insolubility in water may limit its bioavailability and efficacy in aqueous environments .

生物活性

7-methoxy-2-methyl-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one, often referred to as a RET inhibitor, is a compound of significant interest in pharmacological research. Its unique structure, which combines elements of chromenone and piperazine, suggests potential therapeutic applications, particularly in oncology and neuropharmacology.

The molecular formula of this compound is C27H25N3O5, with a molecular weight of approximately 471.513 g/mol. It exhibits good solubility in DMSO, making it suitable for various biological assays.

This compound primarily targets the RET (c-RET) protein , functioning as a highly selective RET inhibitor. By inhibiting RET signaling, it disrupts critical downstream pathways such as:

- RAS/RAF/MEK/ERK

- PI3K/AKT

These pathways are integral to cell proliferation and survival, particularly in RET-mutated cancers.

In Vitro Studies

In vitro studies indicate that this compound effectively inhibits the proliferation of RET-mutated cell lines. Compared to other multi-kinase inhibitors, it demonstrates superior efficacy in targeting these specific mutations.

Pharmacodynamics

The compound shows a favorable pharmacokinetic profile with good absorption and distribution properties. Stability studies reveal that it remains effective at 4°C and maintains its integrity in DMSO solutions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Research : In a study focused on RET-driven tumors, the compound was shown to significantly reduce tumor growth in xenograft models. The inhibition of RET signaling led to decreased activation of downstream pathways associated with tumor progression.

- Neuropharmacology : Research into the compound's effects on neurotransmitter systems has indicated potential applications in treating neurological disorders. Its structure allows for interaction with various receptors, suggesting a multifaceted mechanism that may include modulation of dopaminergic and serotonergic pathways .

- Anti-inflammatory Effects : Preliminary data suggest that derivatives of this compound may exhibit anti-inflammatory properties, likely due to the methoxy and carbonyl groups that influence its interaction with inflammatory mediators .

Summary Table of Biological Activities

特性

IUPAC Name |

7-methoxy-2-methyl-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-18-26(25(31)22-11-10-21(33-2)17-23(22)34-18)35-20-8-6-19(7-9-20)27(32)30-15-13-29(14-16-30)24-5-3-4-12-28-24/h3-12,17H,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBXGLZGIGIQPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。